molecular formula C14H25NO4 B163902 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 135716-09-5

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B163902
M. Wt: 271.35 g/mol
InChI Key: PQEXLIRUMIRSAL-UHFFFAOYSA-N
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Patent
US05753664

Procedure details

In methanol (10 ml) was dissolved ethyl N-tert-butoxycarbonyl-4-piperidylideneacetate (1.20 g) followed by addition of palladium-on-carbon (180 mg). After nitrogen purging, hydrogen gas was introduced and the mixture was stirred at room temperature for 2 hours. The catalyst was then filtered off and the filtrate was concentrated to provide the title compound as white powder (1.18 g). 1H-NMR (CDCl3) δ: 1.1-1.3(2H,m), 1.26(3H,t,J=7.2Hz),1.45(9H,s), 1.6-2.0(3H,m), 2.23(2H,d,J=7.OHz), 2.72(2H,t,J=12.0Hz), 4.0-4.1(2H,m), 4.13(2H,q,J=7.2Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.